

# Technical Guide: Synthesis of 4-Methoxy-3-nitropyridine Hydrochloride

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## Compound of Interest

Compound Name: 4-Methoxy-3-nitropyridine  
hydrochloride

Cat. No.: B1348302

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This document provides an in-depth technical guide for the synthesis of **4-methoxy-3-nitropyridine hydrochloride**, a key intermediate in the development of various pharmaceutical compounds. This guide outlines the primary synthesis pathway, detailed experimental protocols, and relevant quantitative data.

## Synthesis Pathway

The most direct and commonly employed pathway for the synthesis of **4-methoxy-3-nitropyridine hydrochloride** involves a two-step process:

- **Nitration of 4-Methoxypyridine:** The synthesis commences with the electrophilic nitration of 4-methoxypyridine. This reaction is typically achieved using a nitrating mixture of concentrated sulfuric acid and nitric acid. The methoxy group at the 4-position directs the incoming nitro group to the 3-position of the pyridine ring.
- **Formation of the Hydrochloride Salt:** The resulting 4-methoxy-3-nitropyridine, which is a free base, is then converted to its hydrochloride salt. This is generally accomplished by treating a solution of the base with hydrochloric acid. The salt form often possesses improved stability and handling characteristics.

## Experimental Protocols

## Step 1: Synthesis of 4-Methoxy-3-nitropyridine

Materials:

- 4-Methoxypyridine
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Sodium Carbonate solution (saturated)
- Dichloromethane
- Anhydrous Magnesium Sulfate

Procedure:

- In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
- Cool the sulfuric acid to 0-5 °C in an ice bath.
- Slowly add 4-methoxypyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
- Once the addition is complete, cool the mixture back to 0-5 °C.
- Prepare a nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid.
- Add the nitrating mixture dropwise to the solution of 4-methoxypyridine in sulfuric acid, maintaining the temperature between 0-10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane multiple times.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-methoxy-3-nitropyridine.
- The crude product can be purified by recrystallization or column chromatography.

## Step 2: Synthesis of 4-Methoxy-3-nitropyridine Hydrochloride

Materials:

- 4-Methoxy-3-nitropyridine
- Dichloromethane (or other suitable organic solvent)
- Concentrated Hydrochloric Acid (or HCl gas in a suitable solvent)

Procedure:

- Dissolve the purified 4-methoxy-3-nitropyridine in a minimal amount of dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.  
[\[1\]](#)
- A precipitate of **4-methoxy-3-nitropyridine hydrochloride** should form.
- Continue stirring in the ice bath for a short period to ensure complete precipitation.

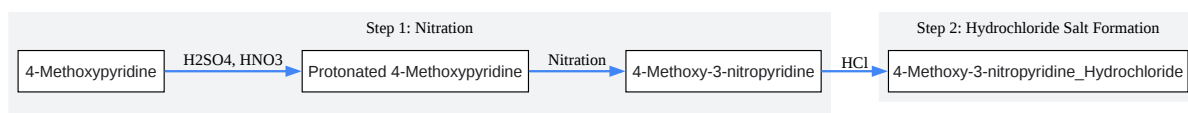
- Collect the solid product by filtration.
- Wash the collected solid with a small amount of cold dichloromethane.
- Dry the product under vacuum to obtain **4-methoxy-3-nitropyridine hydrochloride**.

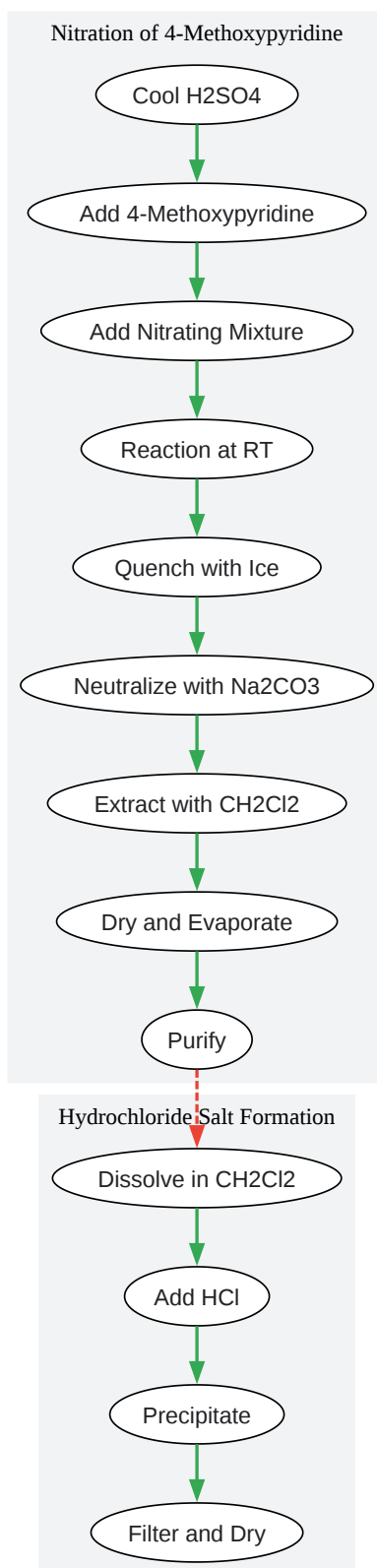
## Quantitative Data

Parameter	Value	Reference
4-Methoxy-3-nitropyridine		
Molecular Formula	C6H6N2O3	--INVALID-LINK--
Molecular Weight	154.12 g/mol	
Melting Point	74-78 °C	
4-Methoxy-3-nitropyridine Hydrochloride		
Molecular Formula	C6H7ClN2O3	[2]
Molecular Weight	190.59 g/mol	
Melting Point	270 °C (decomposes)	

Note: Reaction yields are highly dependent on the specific reaction conditions and scale. Researchers should optimize the described protocols to achieve the best possible yields.

## Visualizations





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